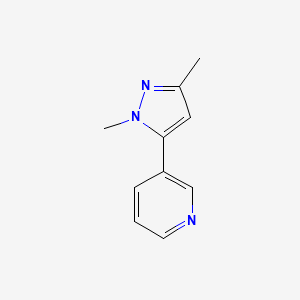

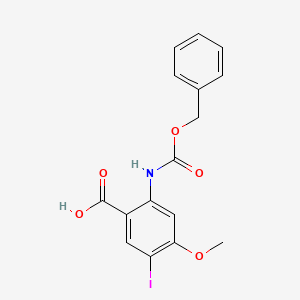

3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

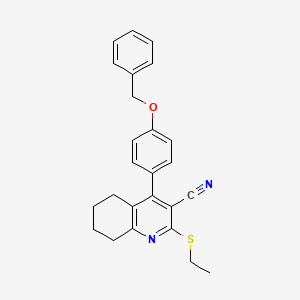

3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.219. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Corrosion Inhibition

- Application : 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine (P3) and related compounds have been studied for their effectiveness in inhibiting steel corrosion in hydrochloric acid solutions. P3 showed significant inhibition efficiency, acting primarily as a cathodic inhibitor and reducing corrosion rates. Its adsorption on steel surfaces follows an S-shaped isotherm (Bouklah et al., 2005).

- Theoretical Insights : The inhibition mechanism was further explored using ab initio quantum chemical methods, revealing that molecular structure influences its interaction with the steel surface. The synergy of pyridine and pyrazole rings in P3 was found to contribute to its high inhibition efficiency (Ma et al., 2006).

2. Photophysical Properties and Proton Transfer

- Photoinduced Reactions : Compounds like 2-(1H-pyrazol-5-yl)pyridine and derivatives exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfers. These processes are characterized by dual luminescence and kinetic coupling of fluorescence bands, demonstrating their potential in photophysical applications (Vetokhina et al., 2012).

3. Synthesis of Pyridine-Pyrimidines

- Catalytic Synthesis : Novel methods for synthesizing pyridine-pyrimidines, including the use of triazine diphosphonium hydrogen sulfate ionic liquid supported on nanosilica as a catalyst, have been developed. This method demonstrates efficient synthesis under microwave irradiation and solvent-free conditions, highlighting the versatility of these pyridine compounds (Rahmani et al., 2018).

4. Polymerization Catalysts

- Vinyl-addition Polymerization : Pyridine-pyrazole compounds have been utilized as ligands in catalysts for the vinyl-addition polymerization of norbornene. The nature of the ligand and the metal center significantly affect the polymerization behavior, leading to high molecular weight polymers with narrow distributions (Benade et al., 2011).

5. Metal Ion Extraction

- Nickel and Copper Extraction : Pyridine-based ligands, including pyrazole derivatives, have been synthesized and characterized for their effectiveness in extracting nickel(II) and copper(II). These ligands demonstrate significant extraction capabilities, particularly in the presence of a synergist (Pearce et al., 2019).

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to impact a variety of biochemical pathways, often leading to downstream effects that contribute to their pharmacological activities .

Result of Action

It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, often contributing to their pharmacological activities .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazole-bearing compounds, which include 3-(1,3-dimethyl-1H-pyrazol-5-yl)pyridine, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that pyrazole-bearing compounds can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where these compounds take part, as well as the biological activities of targets bearing a pyrazole moiety .

Propiedades

IUPAC Name |

3-(2,5-dimethylpyrazol-3-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-10(13(2)12-8)9-4-3-5-11-7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBQQZKYADSVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

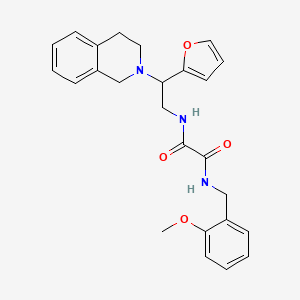

![N-[2-(4-Piperidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2750822.png)

![N-Methyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine](/img/structure/B2750828.png)

![3-[N-(4-methoxyphenyl)3,4-dimethylbenzenesulfonamido]propanoic acid](/img/structure/B2750830.png)

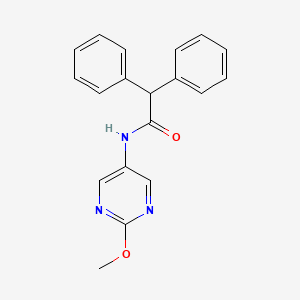

![[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino] benzoate](/img/structure/B2750834.png)

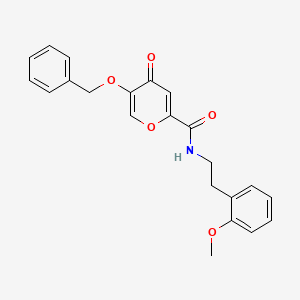

![3-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2750838.png)

![N,N-dimethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2750840.png)